

Application Notes and Protocols for Studying Pyrasulfotole Soil Degradation Kinetics

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Compound of Interest

Compound Name: Pyrasulfotole

Cat. No.: B166964

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting laboratory studies on the soil degradation kinetics of the herbicide **pyrasulfotole**. The methodology aligns with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.

Introduction

Pyrasulfotole is a post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] Understanding its persistence and degradation pathways in the soil is crucial for assessing its environmental fate and potential for carryover to subsequent crops. The primary route of **pyrasulfotole** dissipation in soil is through microbial degradation.[2] This protocol outlines the necessary steps to determine the degradation rate and identify major transformation products under controlled laboratory conditions.

Key Degradation Products

The major transformation products of **pyrasulfotole** in soil are:

- AE B197555 (**Pyrasulfotole**-benzoic acid): A major metabolite formed by the cleavage of the pyrazole moiety.[1][3]
- **Pyrasulfotole**-desmethyl: A minor metabolite resulting from N-demethylation.[4]

Factors Influencing Degradation

The degradation rate of **pyrasulfotole** in soil is influenced by several factors, including:

- **Soil microbial activity:** This is the primary driver of degradation.
- **Soil type and composition:** Organic matter content, pH, and clay content can affect herbicide availability and microbial populations.
- **Temperature:** Higher temperatures generally increase the rate of microbial degradation.
- **Moisture:** Adequate soil moisture is necessary for microbial activity.

Quantitative Data Summary

The dissipation half-life (DT50) of **pyrasulfotole** in soil can vary significantly depending on environmental conditions. The following table summarizes reported DT50 values from various studies.

Condition	Soil Type	DT50 (days)	Reference
Aerobic Laboratory	Loamy Sand, Sandy Loam, Silt Loam	11 - 72	
Aerobic Field	Not Specified	7 - 31	
Anaerobic Laboratory	Loamy Sand	≥120	

Experimental Protocol: Aerobic Soil Degradation Study

This protocol is based on the principles outlined in OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".

1. Soil Collection and Preparation

- Collect fresh soil from a location with no recent pesticide application history. The top 20 cm layer is typically used.

- Remove stones, large roots, and other debris. Sieve the soil through a 2 mm mesh.
- Characterize the soil for properties such as texture (e.g., sand, silt, clay content), pH, organic carbon content, and water holding capacity.
- Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at the test temperature for 7-10 days to allow the microbial population to stabilize.

2. Preparation of Test Substance and Application

- Use analytical grade **pyrasulfotole**. For metabolite identification, it is highly recommended to use radiolabeled **pyrasulfotole** (e.g., ^{14}C -labeled).
- Prepare a stock solution of **pyrasulfotole** in a suitable solvent (e.g., acetone, methanol).
- The application rate should be equivalent to the maximum recommended field application rate. For a typical application rate of 50 g/ha, this corresponds to approximately 0.067 mg/kg in the top 5 cm of soil.
- Spike the pre-incubated soil with the **pyrasulfotole** solution. Ensure a homogenous distribution by thorough mixing. Allow the solvent to evaporate completely in a fume hood.

3. Incubation

- Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks or biometer flasks).
- Incubate the samples in the dark at a constant temperature (e.g., $20 \pm 2^\circ\text{C}$).
- Maintain aerobic conditions by ensuring adequate air exchange or by using a flow-through system with humidified air.
- If using ^{14}C -labeled **pyrasulfotole**, include traps for CO_2 (e.g., sodium hydroxide solution) and volatile organic compounds to monitor mineralization and volatilization.

4. Sampling

- Collect replicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, 90, and 120 days). The sampling frequency should be higher at the beginning of the study.
- Store samples at -20°C until analysis.

5. Extraction of **Pyrasulfotole** and Metabolites

- The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a suitable approach for extracting **pyrasulfotole** and its metabolites from soil.
- To a subsample of soil (e.g., 10 g), add water and an extraction solvent such as acetonitrile.
- Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium acetate).
- Shake vigorously and centrifuge.
- An additional clean-up step using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) may be necessary to remove interfering matrix components.
- The final extract is typically acidified and filtered prior to analysis.

6. Analytical Quantification

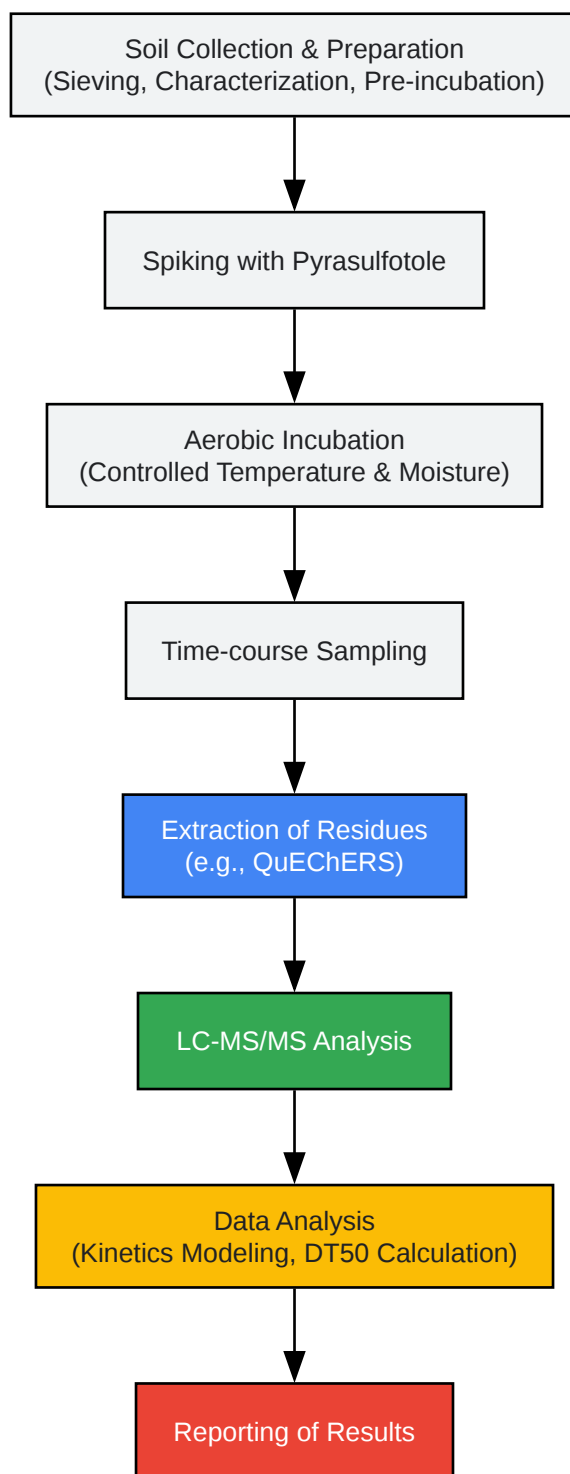
- Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity and selectivity for quantifying **pyrasulfotole** and its metabolites at low concentrations.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column
 - Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5 - 20 µL
- MS/MS Conditions (Example):

- Ionization: Electrospray Ionization (ESI) in negative or positive mode
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for **pyrasulfotole** and its metabolites.

7. Data Analysis

- Calculate the concentration of **pyrasulfotole** and its metabolites in the soil at each time point.
- Plot the concentration of **pyrasulfotole** versus time.
- Determine the dissipation kinetics by fitting a suitable model, typically the single first-order (SFO) model, to the data.
- Calculate the DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) values from the kinetic model.

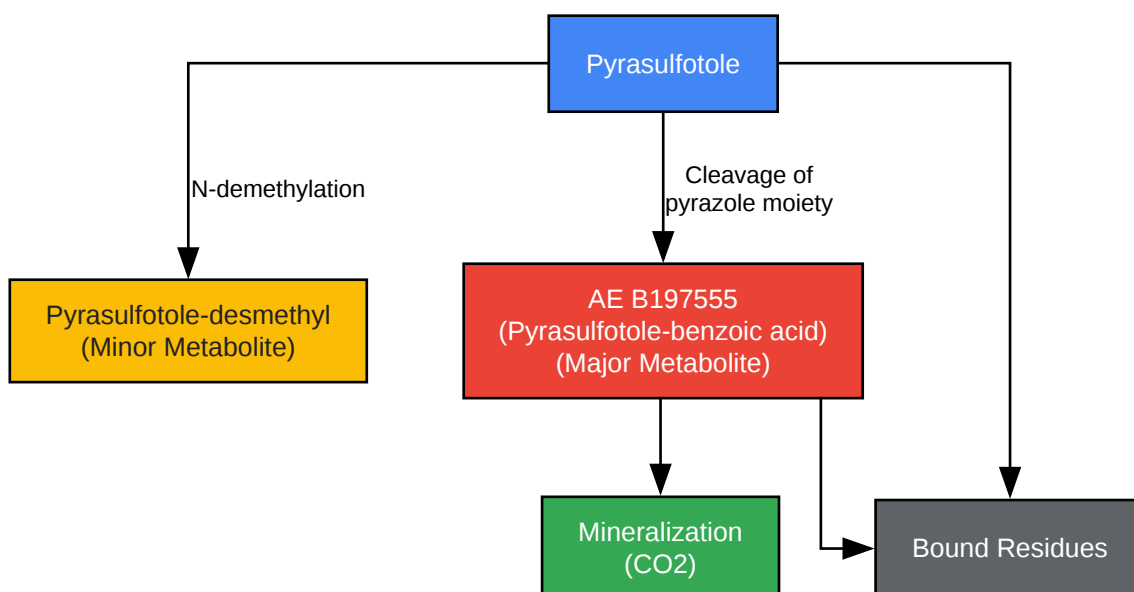
Experimental Workflow Diagram



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Caption: Experimental workflow for studying **pyrasulfotole** soil degradation kinetics.

Signaling Pathway Diagram (Degradation Pathway)



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Caption: Proposed degradation pathway of **pyrasulfotole** in soil.

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